molecular formula C17H17NO2S2 B5559446 2-{[5-ethyl-2-(ethylthio)-3-thienyl]methyl}-1H-isoindole-1,3(2H)-dione

2-{[5-ethyl-2-(ethylthio)-3-thienyl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B5559446
M. Wt: 331.5 g/mol
InChI Key: RNCDMPCQWOCBEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, closely related to the target compound, typically starts from simpler precursors like 3-sulfolene. The process involves epoxidation followed by the opening of the epoxide with nucleophiles to yield the desired derivatives. Further modifications can lead to a variety of functional groups being introduced into the hexahydro-1H-isoindole framework (Tan et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been extensively studied using X-ray diffraction, vibrational spectroscopy, and theoretical calculation methods. These studies provide detailed insights into the conformational and structural aspects of the molecules, contributing significantly to our understanding of their chemical behavior (Torrico-Vallejos et al., 2010).

Chemical Reactions and Properties

The reactivity of isoindole derivatives is influenced by their structural framework and substituents. Studies show that these compounds can undergo various chemical reactions, including nucleophilic additions, cycloadditions, and more, leading to a wide range of products with diverse chemical properties. The specific reactivity patterns of these compounds are crucial for designing synthetic strategies for new derivatives with desired functionalities (Kawamura & Casida, 1990).

Physical Properties Analysis

The physical properties of isoindole derivatives, including solubility, melting points, and crystal structure, are important for their practical applications. For example, the crystallographic analysis provides insights into the molecular packing and intermolecular interactions, which are key factors influencing the material properties of these compounds (Baggio et al., 1998).

Chemical Properties Analysis

The chemical properties of isoindole derivatives are largely determined by their electronic structure, which can be studied using spectroscopic techniques and theoretical calculations. These analyses help in understanding the electron distribution within the molecule, which is crucial for predicting its reactivity and interactions with other molecules (Ibrahim et al., 2012).

Scientific Research Applications

Synthetic Pathways and Derivatives Research has explored various synthetic routes and derivatives of related isoindole-1,3-dione compounds. For instance, the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid produced angular isoindole-6,12-diones. These compounds were further characterized by X-ray structural analysis and dynamic NMR, highlighting their potential in creating complex molecular structures with specific functional applications (Vasilin et al., 2015). Another study presented a novel synthesis approach for 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, showcasing the versatility of sulfur-containing compounds in organic synthesis (Yin et al., 2008).

Structural and Vibrational Analysis Detailed analyses of related isoindole-1,3-dione derivatives include structural determination and vibrational properties assessment. For example, a study on a divalent sulfur substituted phthalimide variant provided insights into its crystal structure and vibrational properties, enhancing understanding of its potential for further chemical modifications and applications (Torrico-Vallejos et al., 2010).

Photophysical Properties Research into the photophysical properties of isoindole-1,3-dione derivatives has revealed potential applications in fluorescent materials and organic electronics. For instance, studies have synthesized and analyzed the excited-state intramolecular proton transfer (ESIPT) chromophores based on isoindole-1,3-dione derivatives, indicating their utility in developing new fluorescent materials with sensitivity to solvent polarity (Deshmukh & Sekar, 2015).

Organic Electronics Isoindole-1,3-dione derivatives have also been investigated for their potential in organic electronics. A study on n-type conjugated polyelectrolytes incorporating isoindole-1,3-dione units demonstrated their efficacy as electron transport layers in polymer solar cells, highlighting their role in enhancing power conversion efficiencies (Hu et al., 2015).

properties

IUPAC Name

2-[(5-ethyl-2-ethylsulfanylthiophen-3-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S2/c1-3-12-9-11(17(22-12)21-4-2)10-18-15(19)13-7-5-6-8-14(13)16(18)20/h5-9H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCDMPCQWOCBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)SCC)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-ethyl-2-(ethylsulfanyl)thiophen-3-yl]methyl}-1H-isoindole-1,3(2H)-dione

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